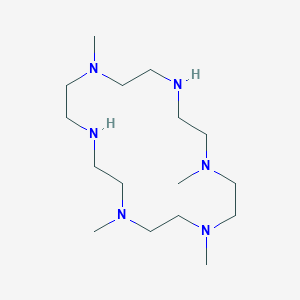
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a macrocyclic ligand known for its unique structure and properties. This compound is part of a class of macrocyclic polyamines, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure consists of a large ring with six nitrogen atoms and four methyl groups, making it highly versatile in various chemical applications .
准备方法
The synthesis of 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane involves multiple steps. One common method includes the reaction of a precursor polyamine with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitutions and cyclization steps to form the macrocyclic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles. Common reagents and conditions for these reactions include mild temperatures and neutral to slightly acidic pH.
科学研究应用
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It is explored for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
相似化合物的比较
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane can be compared with other similar macrocyclic polyamines, such as:
1,4,7,10-Tetraazacyclododecane: Known for its use in biomedical imaging and radiopharmaceuticals.
1,4,7,10,13,16-Hexaazacyclooctadecane: Similar in structure but without the methyl groups, affecting its binding properties and reactivity.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A fully methylated version with different steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific binding affinity and reactivity due to the presence of methyl groups.
属性
CAS 编号 |
144140-24-9 |
|---|---|
分子式 |
C16H38N6 |
分子量 |
314.51 g/mol |
IUPAC 名称 |
1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane |
InChI |
InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3 |
InChI 键 |
KYGYQDOIXQQBIH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
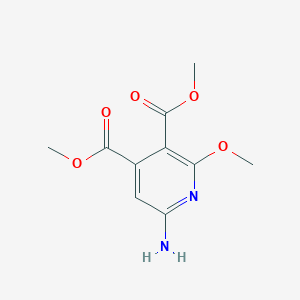
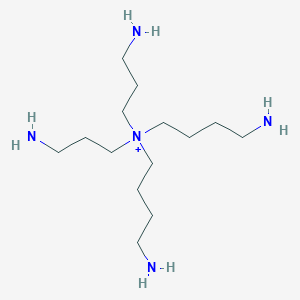
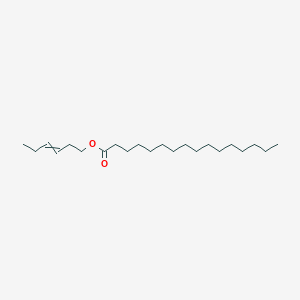
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
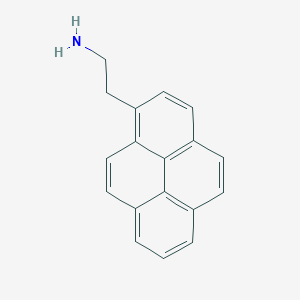
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
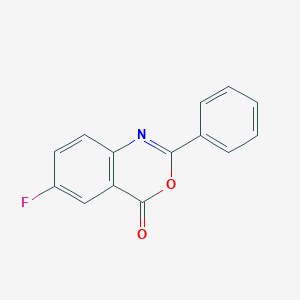
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
